(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide
Overview
Description
Exchange protein activated by cAMP (Epac) proteins mediate cAMP signaling independent of protein kinase A (PKA). ESI-09 is an inhibitor of Epac1 and Epac2 with IC50 values of 3.2 and 1.4 µM, respectively. It shows no activity against PKA at concentrations as high as 25 µM. ESI-09 has been shown to block Akt phosphorylation and insulin secretion in pancreatic β cells, as well as to block the migration of AsPC-1 and PANC-1 pancreatic cancer cells in vitro.
ESI-09 is a novel noncyclic nucleotide EPAC antagonist that is capable of specifically blocking intracellular EPAC-mediated Rap1 activation and Akt phosphorylation, as well as EPAC-mediated insulin secretion in pancreatic β cells. EPAC1 plays an important role in pancreatic cancer cell migration and invasion, and thus represents a potential target for developing novel therapeutic strategies for pancreatic cancer.
Scientific Research Applications
EPAC Inhibitor
ESI-09 is a selective inhibitor of exchange proteins directly activated by cAMP (EPACs) . It has been shown to block EPAC activity and functions . This inhibition is highly sensitive to minor modifications of the 3-chlorophenyl moiety .
Therapeutic Window
ESI-09 has a defined “therapeutic window”. It inhibits the activity of both EPAC1 and EPAC2 in a dose-dependent manner, with apparent IC50 values well below the concentrations shown to induce 'protein denaturation’ .
Protein Denaturation
Pancreatic Cancer Treatment
ESI-09 has been shown to synergistically suppress pancreatic cancer cell proliferation and survival when combined with lithium . This effect is not mediated by the inhibitory effect of lithium toward GSK3β, but by lithium’s ability to suppress cAMP/protein kinase A signaling .
Inhibition of Cell Migration and Invasion
Inhibition of EPAC1 by ESI-09 blocks pancreatic cancer cell migration and invasion .
Calcium Metabolism in Aortic Smooth Muscle Cells
ESI-09 exerts different effects on the induced growth in the concentration of cytoplasmic Ca2+ in the aortic smooth muscle cells of rats depending on the agonist .
Mechanism of Action
Target of Action
ESI-09 primarily targets the exchange proteins directly activated by cAMP (EPACs), specifically EPAC1 and EPAC2 . These proteins are ubiquitously expressed intracellular cAMP receptor families . They play a crucial role in various physiological processes, including muscle contraction, metabolism, calcium homeostasis, cell apoptosis, immune regulation, cell adhesion, secretion, and the regulation of gene expression .
Mode of Action
ESI-09 acts as a competitive inhibitor of EPAC1 and EPAC2 . It blocks the activity and functions of these proteins, thereby inhibiting the cAMP-dependent EPAC GEF activity . The compound’s action towards EPAC proteins is highly sensitive to minor modifications of the 3-chlorophenyl moiety .
Biochemical Pathways
The cAMP signaling cascade is the primary biochemical pathway affected by ESI-09 . This pathway is one of the most frequently targeted pathways for the development of pharmaceuticals . By inhibiting EPAC activity, ESI-09 disrupts the normal functioning of this pathway, leading to various downstream effects.
Pharmacokinetics
It’s important to note that the compound is highly hydrophobic, with a calculated clogp of 454 . This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of EPAC activity by ESI-09 has been shown to recapitulate genetic phenotypes of EPAC knockout mice when applied in vivo . This suggests that the compound can have significant molecular and cellular effects, potentially influencing a wide range of physiological processes.
Action Environment
The action of ESI-09 can be influenced by various environmental factors. For instance, its low aqueous solubility due to its high hydrophobicity could affect its efficacy and stability
properties
IUPAC Name |
(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEATJQGQHDURZ-DEDYPNTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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